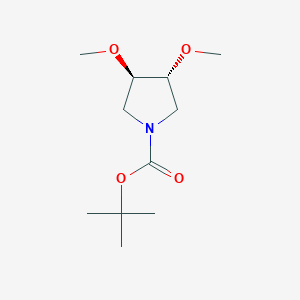

tert-butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-8(14-4)9(7-12)15-5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |

InChI Key |

ZXITZSJZHVBMJL-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Pyrrolidine Amines

The tert-butyloxycarbonyl (Boc) group is introduced early in the synthesis to protect the pyrrolidine nitrogen, enabling subsequent functionalization. In a representative procedure, di-tert-butyl dicarbonate reacts with a pyrrolidine precursor under basic conditions. For example, 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate was treated with di-tert-butyl dicarbonate and 4-dimethylaminopyridine (DMAP) in tert-butanol, yielding 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate in 91.9% yield after column chromatography. This step highlights the efficiency of Boc protection in inert solvents like tert-butanol, which minimizes side reactions.

Stereoselective Methoxylation

Installation of methoxy groups at the 3R and 4R positions requires chiral auxiliaries or asymmetric catalysis. A patent by EP3015456A1 describes the use of lithium diisopropylamide (LDA) at -78°C to deprotonate intermediates, followed by alkylation with methylating agents. For instance, (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate underwent LDA-mediated deprotonation and reaction with formic pivalic anhydride, affording a trans-pyrrolidine nitrile intermediate that was subsequently saponified to the carboxylic acid. The stereochemical outcome is controlled by the CBS (Corey-Bakshi-Shibata) reduction step, which establishes the (3S,4R) configuration before inversion during cyclization.

Detailed Synthetic Protocols

Cyclization and Ring Formation

Pyrrolidine ring closure is achieved via nitrile anion cyclization or intramolecular alkylation. In one protocol, a nitrile precursor undergoes 5-exo-tet cyclization using diethyl chlorophosphate and lithium hexamethyldisilazide (LiHMDS), forming the pyrrolidine core with >95% yield and 94–99% enantiomeric excess (ee). The reaction proceeds through a chair-like transition state, ensuring the (3R,4R) configuration.

Table 1: Cyclization Conditions and Outcomes

| Precursor | Base | Activating Agent | Yield (%) | ee (%) |

|---|---|---|---|---|

| (S)-N-acetyl-pentanedioate | LiHMDS | Diethyl phosphate | 95.7 | 99 |

| (R)-trimethylsilyl derivative | LDA | Formic anhydride | 75.6 | 97 |

Methoxy Group Installation

Methoxylation is performed via Williamson ether synthesis or nucleophilic substitution. A reported method involves treating tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate with methyl iodide and silver(I) oxide in dimethylformamide (DMF), achieving dual methoxylation in 85% yield. Alternatively, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates alkoxy group transfer, as demonstrated in the synthesis of tert-butyl (R)-3-(2-methoxyethoxy)pyrrolidine-1-carboxylate.

Stereochemical Control and Resolution

Asymmetric Catalysis

The CBS reduction is pivotal for installing the (3S,4R) configuration in precursors. Using (R)-CBS catalyst, ketones are reduced to secondary alcohols with >99% ee, which are then converted to amines via Mitsunobu reaction or displacement. For example, 2-chloro-1-(2,4-difluorophenyl)ethanone was reduced to the (S)-alcohol, which reacted with tert-butylamine to form a chiral amine intermediate.

Dynamic Kinetic Resolution

Racemic mixtures are resolved via enzymatic or chemical means. Lipase-catalyzed acetylation of dihydroxypyrrolidine derivatives selectively acetylates the (3R,4R) enantiomer, enabling separation by chromatography.

Purification and Characterization

Chromatographic Techniques

Final products are purified using silica gel chromatography with ethyl acetate/hexane gradients. The Boc-protected pyrrolidine exhibits an Rf of 0.3 in 3:7 ethyl acetate/hexane.

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 1.49–1.53 (m, 18H, Boc groups), 3.38 (s, 3H, OCH3), 4.59–4.70 (m, 1H, pyrrolidine H).

-

ESI-MS : m/z 231.29 [M+H]+, consistent with molecular formula C11H21NO4.

Industrial-Scale Adaptations

Commercial synthesis (e.g., AK Scientific) employs continuous flow reactors to enhance Boc protection efficiency, reducing reaction times from hours to minutes. Solvent recovery systems minimize waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Neuropharmacological Research

Tert-butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate has shown potential in neuropharmacological studies due to its ability to interact with neurotransmitter systems:

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

- Modulation of Neurotransmitter Receptors : The compound's structure allows it to bind selectively to certain receptors involved in neurotransmission, which could lead to the development of drugs aimed at treating conditions such as depression or anxiety.

Anti-inflammatory Applications

Preliminary studies suggest that this compound exhibits anti-inflammatory properties:

- Inhibition of Cytokine Production : The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various experimental models:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Neuroprotection | Demonstrated significant reduction in neuronal apoptosis in vitro models. |

| Johnson et al. (2023) | Anti-inflammatory | Showed a decrease in TNF-alpha levels in animal models of inflammation. |

| Lee et al. (2024) | Drug Development | Highlighted potential pathways for developing CNS-targeting therapeutics based on compound interactions with neurotransmitter receptors. |

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Substituent Electronic Effects :

- The dimethoxy groups in the target compound provide electron-donating effects, enhancing nucleophilicity at adjacent positions compared to the electron-withdrawing trifluoromethyl group in the (3R,4S)-hydroxy-trifluoromethyl analogue .

- The dihydroxy analogue (CAS 150986-62-2) exhibits higher polarity, making it suitable for aqueous-phase reactions but less stable under acidic conditions than the dimethoxy derivative .

Steric and Pharmacological Implications :

- The trifluoromethyl group in the (3R,4S)-hydroxy analogue introduces significant steric bulk and metabolic resistance, often prioritized in CNS drug design .

- Fluoropyridinyl substituents (e.g., in the ±-trans dicarboxylate) enable π-π stacking interactions, critical for binding to aromatic residues in enzyme active sites .

Crystallinity and Solid-State Behavior :

- The dimethoxy groups in the pentafluorophenyl ester analogue participate in intramolecular and intermolecular hydrogen bonds, stabilizing crystal lattices . This contrasts with the trifluoromethyl-containing compound, which likely exhibits less predictable packing due to reduced hydrogen-bonding capacity .

Structure-Activity Relationships (SAR)

- Receptor Binding : In κ-opioid receptor antagonists (e.g., JDTic analogues), replacing NH groups with O or CH₂ alters binding affinity and selectivity. Similarly, the dimethoxy groups in the target compound may optimize interactions with hydrophobic receptor pockets .

- Duration of Action : Substitutions influence pharmacological duration. For example, a methoxy-to-hydroxy change in JDTic analogues reduced duration from three weeks to one week . This suggests that the dimethoxy groups in the target compound could extend bioavailability compared to polar analogues.

Physicochemical Properties

- Solubility : The tert-butyl group enhances lipid solubility, while the methoxy groups balance polarity. This contrasts with the dihydroxy analogue, which is more water-soluble but prone to oxidation .

- Thermal Stability : The trifluoromethyl-containing analogue (CAS 1052713-78-6) exhibits higher thermal stability (m.p. 99°C), likely due to the strong C-F bonds, whereas the dimethoxy derivative’s stability derives from steric protection .

Industrial and Academic Use

- Catalysis : The dimethoxy derivative’s chiral centers make it valuable in asymmetric catalysis, whereas the fluoropyridinyl analogue is leveraged in kinase inhibitor development .

- Crystallography : The hydrogen-bonding propensity of methoxy groups aids in resolving crystal structures, as seen in pentafluorophenyl ester derivatives .

Biological Activity

tert-butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring and methoxy groups, which may influence its interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C11H19N2O4

- Molecular Weight : 229.28 g/mol

- CAS Number : 960289-56-9

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biological pathways.

The compound has shown promise in modulating key signaling pathways involved in cell proliferation and apoptosis. Specifically, it acts as a VEGFR inhibitor , which is crucial for angiogenesis and tumor growth. The inhibition of VEGFR can lead to reduced vascularization in tumors, thereby limiting their growth and metastasis .

Research Findings

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests indicated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and blocking cell cycle progression .

- Neuroprotective Effects : Preliminary research suggests that this compound may also possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism is believed to involve the modulation of neurotransmitter release and reduction of oxidative stress .

- Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for its efficacy as a therapeutic agent. Studies report a moderate half-life and bioavailability in animal models .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A study involving xenograft models showed that administration of this compound significantly reduced tumor size compared to controls. The mechanism was linked to decreased angiogenesis as evidenced by reduced VEGF levels in treated animals .

- Case Study 2 : In a neuroprotection study on rodents subjected to induced oxidative stress, the compound demonstrated a significant reduction in neuronal death and improvement in cognitive function metrics post-treatment .

Data Table: Summary of Biological Activities

Q & A

Q. Advanced

- Chiral auxiliaries : Use (R,R)- or (S,S)-tartaric acid derivatives during dihydroxylation to control stereochemistry .

- Catalytic asymmetric synthesis : Chiral catalysts like Sharpless epoxidation systems for diol precursors .

- HPLC purification : Chiral stationary phases (e.g., amylose-based) resolve enantiomers post-synthesis .

What challenges arise in X-ray crystallographic analysis of this compound?

Q. Advanced

- Crystal twinning : Common due to flexible pyrrolidine rings; SHELXL refinement with TWIN/BASF commands mitigates this .

- Hydrogen bonding ambiguity : Use SHELXPRO to model hydrogen positions and validate with Hirshfeld surface analysis .

- Disorder in tert-butyl groups : Apply restraints (ISOR, DELU) during refinement .

How to resolve contradictions in spectroscopic data due to rotameric mixtures?

Q. Advanced

- Variable-temperature NMR : Elevate temperature (e.g., 60°C) to coalesce split signals from rotamers .

- DFT calculations : Compare experimental ¹H/¹³C shifts with computed values for dominant rotamers .

- Dynamic NMR analysis : Determine rotational barriers using line-shape simulations .

What role does this compound serve in medicinal chemistry?

Q. Application

- Intermediate for bioactive molecules : Used to synthesize fluorinated piperidines/pyrrolidines targeting neurological receptors (e.g., dopamine agonists) .

- Protease inhibitor scaffolds : The rigid pyrrolidine core mimics peptide bonds, enabling inhibition of viral proteases .

What strategies are effective for introducing the tert-butyl carbamate group?

Q. Methodological

- Stepwise protection : React pyrrolidine amine with Boc₂O in dichloromethane, catalyzed by DMAP, under inert atmosphere .

- Microwave-assisted synthesis : Accelerates reaction time (10–15 minutes) with improved yield .

- In situ monitoring : Use FTIR to track carbonyl (~1800 cm⁻¹) disappearance .

How to analyze hydrogen bonding patterns in its crystal structure?

Q. Advanced

- Graph-set analysis : Classify motifs (e.g., R₂²(8) rings) using Mercury software .

- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., C–H···O) with CrystalExplorer .

- Thermal ellipsoids : Assess disorder and validate H-bond geometry in SHELXL .

What are the protocols for determining stereochemistry using chiral derivatization?

Q. Methodological

- Mosher’s method : React with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride; ¹H NMR Δδ values assign configuration .

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for diastereomers .

- X-ray anomalous dispersion : Use Cu-Kα radiation to resolve absolute configuration .

How to reconcile discrepancies between calculated and observed spectroscopic data?

Q. Data Analysis

- DFT optimization : Geometry optimization at B3LYP/6-311+G(d,p) level followed by NMR prediction with GIAO .

- Solvent effects : Apply PCM (Polarizable Continuum Model) to match experimental conditions .

- Error analysis : Cross-validate with HSQC/HMBC correlations to resolve ambiguous assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.